molecular formula C19H19FN4O2 B7714761 1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide

1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide

Cat. No.: B7714761
M. Wt: 354.4 g/mol
InChI Key: BCVOLFIXWWZNCA-LPYMAVHISA-N
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Description

1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorobenzoyl group, a pyridinylmethylideneamino group, and a piperidine-4-carboxamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of 4-fluorobenzoyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-(3-Bromo-4-fluorobenzoyl)piperidine: This compound has a similar structure but with a bromine atom instead of a pyridinylmethylideneamino group.

    1-(4-bromo-2-fluorobenzoyl)piperidine-4-carboxamide: Another related compound with a bromine atom and a different substitution pattern on the benzoyl group.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-[(E)-pyridin-4-ylmethylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-17-3-1-16(2-4-17)19(26)24-11-7-15(8-12-24)18(25)23-22-13-14-5-9-21-10-6-14/h1-6,9-10,13,15H,7-8,11-12H2,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVOLFIXWWZNCA-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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